2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-14(26)16-5-8-19(20(11-16)28-2)29-13-21(27)23-17-6-3-15(4-7-17)18-12-25-9-10-30-22(25)24-18/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYDXJXMVHXZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with various cellular targets, such as cyclin-dependent kinases.
Mode of Action
Based on the structural similarity to other imidazo[2,1-b]thiazole derivatives, it may interact with its targets via non-covalent interactions, possibly involving the formation of hydrogen bonds and hydrophobic interactions.
Biochemical Pathways
Related compounds have been shown to affect cell cycle regulation, potentially through the modulation of cyclin d1 and cyclin-dependent kinase inhibitors like cip1/p21 and kip1/p27.
Pharmacokinetics
Similar compounds have been shown to undergo metabolic transformations, such as oxidative desulfation, which could impact their bioavailability.
Result of Action
Related compounds have demonstrated cytotoxic activity against various cancer cell lines, including colorectal adenocarcinoma (ht-29), lung carcinoma (a-549), and breast adenocarcinoma (mcf-7) cells. This cytotoxic activity was associated with mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis.
Biological Activity
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide , often referred to as EVT-3345765, is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound contains a methoxy group, an acetyl moiety, and an imidazo[2,1-b]thiazole ring, which are known to contribute to various biological activities. The aim of this article is to provide a comprehensive overview of its biological activity based on available research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 378.45 g/mol. The structural integrity can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The presence of diverse functional groups enhances its reactivity and interaction with biological targets, making it a candidate for therapeutic applications.
The biological activity of EVT-3345765 is primarily attributed to its ability to interact with specific biological targets through mechanisms such as:
- Hydrogen Bonding : The aromatic systems present in the compound facilitate hydrogen bonding with target proteins.
- π-stacking Interactions : The conjugated systems allow for π-stacking interactions that enhance binding affinity to biological receptors.
Anticancer Properties
Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit promising anticancer activity. For instance, studies on related compounds have shown that they can inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth and survival .
- Case Study : A series of novel imidazo[2,1-b]thiazole derivatives were evaluated for their anticancer effects on various cancer cell lines. Results demonstrated significant cytotoxicity against kidney cancer cell lines (HEK293) when treated with specific derivatives .
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have also been reported to possess antimicrobial properties. For example, compounds similar to EVT-3345765 have shown effectiveness against bacterial strains and fungi .
- Research Findings : In studies evaluating the antimicrobial efficacy of imidazo[2,1-b]thiazole compounds, some exhibited potent activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research has indicated that imidazo[2,1-b]thiazole derivatives can inhibit enzymes involved in inflammatory pathways .
Synthesis and Characterization
The synthesis of EVT-3345765 typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Imidazo[2,1-b]thiazole Ring : This involves cyclocondensation reactions between thiazole derivatives and electrophilic reagents.
- Acetylation and Methoxylation : Introduction of the acetyl and methoxy groups enhances the compound's pharmacological profile.
Analytical Techniques
To ensure the purity and yield of the synthesized compound, techniques such as:
- Thin Layer Chromatography (TLC) : Used for monitoring reaction progress.
- Chromatography : Employed for purification.
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : These provide insights into thermal stability and decomposition temperatures.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, compounds containing imidazo[2,1-b]thiazole rings have shown promising results in targeting specific kinases associated with cancer progression .
- Anti-inflammatory Effects : The phenolic components of the compound may contribute to its anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This mechanism is critical in conditions like arthritis and other inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
-
Dopamine D2 Receptor Modulation :
A study explored a series of compounds related to dopamine D2 receptor antagonism and found that modifications in the phenolic structure could enhance receptor selectivity and potency. This suggests that 2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide might be developed for neurological disorders . -
Neuroprotective Agents :
Compounds with imidazo[2,1-b]thiazole scaffolds have been investigated for their neuroprotective effects against neuronal damage in models of neurodegenerative diseases. These findings indicate a potential application for the compound in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key properties:
Key Structural and Pharmacological Differences
Substituent Effects on Bioactivity: Chlorophenyl vs. Methoxyphenyl: Chlorophenyl derivatives (e.g., 5j) exhibit potent cytotoxicity, likely due to enhanced hydrophobic interactions with target proteins like VEGFR2 . In contrast, the 4-acetyl-2-methoxyphenoxy group in the target compound may improve metabolic stability by reducing oxidative dealkylation, a common issue with methoxy groups . Piperazine Modifications: Compounds with piperazine-pyridine linkers (e.g., 5i, 5j) show improved solubility and cellular uptake compared to non-polar analogs.
Biological Performance: Anticancer Activity: 5j (IC₅₀ = 1.4 μM) outperforms 5i (IC₅₀ >20 μM), highlighting the importance of the chlorophenyl group for cytotoxicity . The target compound’s acetyl-methoxy group may shift activity toward anti-inflammatory or kinase-inhibitory pathways, as seen in structurally related SIRT1 agonists (e.g., SRT1720) . Antiviral Potential: Compound 18’s anti-HIV-1 activity (EC₅₀ = 2.1 μM) underscores the imidazothiazole-acetamide scaffold’s versatility. The target compound’s phenoxy group could enhance binding to viral protease or integrase enzymes .
Synthetic Accessibility :
- Derivatives with halogenated aryl groups (e.g., 5f, 5g) are synthesized in high yields (72–81%) via nucleophilic substitution or Suzuki coupling . The acetyl-methoxy group in the target compound may require more complex protection-deprotection steps, reducing overall yield .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The imidazo[2,1-b]thiazole core is critical for binding to ATP pockets in kinases or viral enzymes. Substituents on the phenyl ring (e.g., Cl, OCH₃, CF₃) modulate potency and selectivity .
- Pharmacokinetic Considerations : Piperazine-containing analogs (e.g., 5j) exhibit better aqueous solubility but may suffer from faster clearance. The target compound’s acetyl-methoxy group could prolong half-life by resisting cytochrome P450 metabolism .
- Therapeutic Potential: While chlorophenyl derivatives dominate anticancer research, the target compound’s unique substituents position it as a candidate for neurodegenerative or metabolic disorders, aligning with SIRT1 modulators like SRT1720 .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound ID | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Solubility (µM) |
|---|---|---|---|---|---|
| 5j | C₃₀H₂₉ClN₆O₂S | 573.18 | 116–118 | 3.8 | 12.4 |
| 18 | C₂₃H₂₂N₄O₃S₂ | 466.57 | N/A | 2.9 | 45.6 |
| Target | C₂₄H₂₂N₄O₄S | 470.52 | Not reported | 3.2 | Inferred: ~8.7 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling the imidazo[2,1-b]thiazole core to a phenylacetamide scaffold. Key steps include:
- Nucleophilic substitution for attaching the phenoxy group (controlled at 60–80°C in DMF with K₂CO₃ as a base) .
- Amide bond formation via activation of carboxylic acids (e.g., using HATU or EDCl/HOBt) under inert conditions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Monitor reactions via TLC and adjust solvent polarity (e.g., DMF for solubility vs. THF for slower kinetics) to suppress side products .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Techniques :
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, imidazo-thiazole protons at δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HR-MS) for molecular formula validation (e.g., [M+H]⁺ expected at m/z 476.1524) .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Approach :
- Variation of substituents : Compare analogs with halogen (Cl, F) or electron-donating groups (OMe, NH₂) on the phenyl ring to assess impact on cytotoxicity .
- Heterocycle modification : Replace imidazo[2,1-b]thiazole with pyrazolo[3,4-d]thiazole to evaluate solubility and target binding .
- In vitro/in vivo correlation : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted high affinity for targets like EGFR or PARP .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Troubleshooting :
- Standardize assay conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hrs) .
- Validate target engagement : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets .
- Replicate in orthogonal models : Compare 2D monolayer vs. 3D spheroid cultures to assess penetration efficacy .
Q. What strategies are effective for optimizing pharmacokinetic properties of this compound?
- Methods :
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanoemulsions .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., demethylation of methoxy groups) .
- Permeability : Caco-2 monolayer assay to predict oral bioavailability; modify logP via prodrug strategies (e.g., esterification) .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Experimental Design :
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Proteomics : SILAC (stable isotope labeling) to quantify changes in protein expression (e.g., caspase-3 activation) .
- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
